3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-12-20(24-15-8-10-16(26-2)11-9-15)25-21(23-14)18(13-22-25)17-6-4-5-7-19(17)27-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEWJBWZEVOPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134935 | |
| Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-50-8 | |
| Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890621-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
Introduction of the methoxyphenyl groups: This step involves the substitution reactions where 2-methoxyphenyl and 4-methoxyphenyl groups are introduced onto the pyrazolo[1,5-a]pyrimidine core under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to chloro groups.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Research indicates that 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits several notable biological activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies: In vitro tests demonstrated that the compound inhibits tumor growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism of Action: Molecular docking studies suggest effective interactions with key receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), indicating dual inhibitory effects on tumor growth pathways.
Enzyme Inhibition
The compound has shown promise as an inhibitor of enzymes involved in cancer progression:
- Target Enzymes: It has been evaluated for its inhibitory effects on enzymes like topoisomerases and kinases that play crucial roles in cell division and proliferation.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of the compound using MCF-7 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a promising therapeutic index against breast cancer.
Study 2: Enzyme Inhibition Mechanism
A separate investigation focused on the enzyme inhibition profile of this compound. The study revealed that it effectively inhibited topoisomerase II activity, which is critical for DNA replication processes in cancer cells. This inhibition was confirmed through kinetic assays showing a competitive inhibition pattern.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance binding to hydrophobic pockets in target proteins (e.g., kinases) .
- Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability due to increased polarity .
- N7 Modifications : Alkylamines (e.g., 2-methoxyethyl) or aromatic amines (e.g., pyridin-3-ylmethyl) influence target selectivity and pharmacokinetics .
Synthetic Approaches :
- Suzuki-Miyaura coupling is commonly used to introduce aryl groups at position 3 .
- Multi-step protocols involving cyclocondensation and nucleophilic substitution are employed for N7 functionalization .
Biological Activity Trends :
Biological Activity
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 334.36 g/mol |
| CAS Number | 890621-36-0 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, treatment with the compound led to a significant increase in pre-G1 phase cells indicative of apoptosis and a decrease in cells in the G0/G1 phase, suggesting a disruption in cell proliferation pathways .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression. Research indicates that it acts as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC values ranging from 0.3 to 24 µM for different analogs . This dual inhibition is significant as it may enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and metastasis.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. The presence of methoxy groups enhances its solubility and reactivity, facilitating interactions with protein targets involved in signaling pathways critical for cell survival and proliferation. Molecular docking studies suggest that the compound’s binding affinity is influenced by its structural configuration, allowing it to modulate enzyme activities effectively .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells. The results indicated that at concentrations above 10 µM, the compound effectively inhibited cell growth and induced apoptosis through activation of caspase pathways .
Study 2: Selectivity and Toxicity
Further investigations into selectivity revealed that while the compound was effective against cancer cells, it demonstrated lower toxicity towards normal cells. This selectivity is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .
Q & A
Q. Optimization Strategies :
Key Consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), methyl (-CH₃), and aromatic protons (e.g., 2- and 4-methoxyphenyl groups) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazolo-pyrimidine core .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₂₂N₄O₂) and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substituents .
- HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and methanol/water gradients .
Advanced Tip : Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility .
How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?
Advanced Research Question
SAR studies require systematic substitution and bioassay testing:
Vary aryl groups : Replace 2-methoxyphenyl with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 4-isopropylphenyl) to assess target binding .
Modify the amine moiety : Compare N-(4-methoxyphenyl) with N-(pyridin-2-ylmethyl) for improved pharmacokinetics .
Introduce halogens : Chlorine or fluorine at specific positions can enhance metabolic stability .
Example from Literature :
In anti-mycobacterial studies, 3-(4-fluorophenyl)-5-(4-isopropylphenyl) analogs showed 10-fold higher activity than unsubstituted derivatives .
Q. Methodology :
- Synthesize analogs via Suzuki coupling .
- Test in enzyme inhibition or cell-based assays (e.g., IC₅₀ determination).
- Use molecular docking to predict binding interactions with targets (e.g., kinases) .
How should researchers address contradictory bioactivity data across different assay systems?
Advanced Research Question
Discrepancies often arise from assay-specific variables:
| Variable | Impact | Mitigation Strategy |
|---|---|---|
| Cell line | Genetic variations in target expression | Use isogenic cell lines or primary cells |
| Assay pH | Alters compound protonation state | Standardize buffer conditions (e.g., pH 7.4) |
| Solubility | DMSO vs. aqueous solutions | Pre-dissolve in DMSO (<0.1% final concentration) |
Case Study : A compound showing potent activity in enzyme assays but low efficacy in cellular models may suffer from poor membrane permeability. Address this by synthesizing prodrugs or PEGylated derivatives .
What computational strategies can predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs. Focus on hydrogen bonds with methoxy groups and π-π stacking with aromatic residues .
MD Simulations : Simulate ligand-target complexes for >100 ns to assess stability of interactions .
QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and Hammett constants .
Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Reaction Scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization) .
Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
Cost Optimization : Substitute expensive catalysts (e.g., Pd(OAc)₂) with recyclable alternatives (e.g., Pd/C) .
Data-Driven Approach : Use design of experiments (DoE) to optimize temperature, solvent volume, and catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
